molecular formula C8H15N3O2 B12631902 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine

Cat. No.: B12631902
M. Wt: 185.22 g/mol
InChI Key: HYBFWUIBXSAQNE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine is a chemical compound with a unique structure that includes a pyrrolidine ring, a methoxyethyl group, and a carboxamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine typically involves the reaction of a pyrrolidine derivative with a methoxyethylating agent and a carboxamidine precursor. One common method involves the use of 2-methoxyethylamine and a suitable pyrrolidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc dust .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride
  • 1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines
  • 3-Methoxy-1-(2-methoxyethyl)-2-methylsulfanylpyrrole

Uniqueness

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₄N₂O₂
  • CAS Number : 1272756-21-4

This compound features a pyrrolidine ring, which is known for its diverse biological activities, including interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Target Interactions

Research indicates that this compound may interact with phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. For instance, studies have demonstrated that modifications in the pyrrolidine structure can enhance selectivity and potency against specific PDE isoforms, particularly in the context of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) .

Biological Activity

The compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may show cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their antiproliferative effects .
  • Antimicrobial Properties : There is potential for this compound to exhibit antibacterial activity, particularly against resistant strains. The mechanism often involves inhibition of key enzymes in bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against HCT-116 and HeLa
AntimicrobialInhibition of MurA enzyme
PDE InhibitionSelectivity for TbrPDEB1

Detailed Research Findings

  • Anticancer Studies : In a study evaluating a library of compounds similar to this compound, several candidates showed significant cytotoxicity towards colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines. The study utilized the MTT assay to measure cell viability post-treatment .
  • Antimicrobial Activity : A recent investigation focused on novel pyrazolidinone derivatives highlighted the importance of structural modifications in enhancing antibacterial activity against Clostridioides difficile strains. These findings suggest that similar structural frameworks could be explored for developing effective antibiotics targeting MurA enzyme pathways .
  • Phosphodiesterase Inhibition : The interaction with TbrPDEB1 was characterized through structure-based drug design approaches, revealing that specific modifications to the pyrrolidine ring could lead to enhanced selectivity and potency .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboximidamide

InChI

InChI=1S/C8H15N3O2/c1-13-3-2-11-5-6(8(9)10)4-7(11)12/h6H,2-5H2,1H3,(H3,9,10)

InChI Key

HYBFWUIBXSAQNE-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC(CC1=O)C(=N)N

Origin of Product

United States

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